![molecular formula C13H20N2O4 B2963232 Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate CAS No. 1312815-06-7](/img/structure/B2963232.png)
Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate
Overview
Description
Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate is a chemical compound with the molecular formula C13H20N2O4 . It is a solid substance .
Molecular Structure Analysis
The InChI code for Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-6-13(10-15)5-4-7-14-9-13/h14H,4-10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate is a solid substance . Its molecular weight is 268.31 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Supramolecular Arrangements
Research has explored the preparation of various cyclohexane-5-spirohydantoin derivatives, including compounds related to tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate. These studies highlight the relationship between molecular structure and crystal structure, demonstrating the significant role of substituents on the cyclohexane ring in forming supramolecular arrangements. Crystallographic analysis reveals the absence of solvent molecules in the crystals and distinguishes two types of structures based on the interactions between hydantoin rings, forming either dimers or ribbons. This work underscores the importance of structural variations in directing supramolecular assembly processes (Graus et al., 2010).
Constrained Peptidomimetics Synthesis
Another area of application is the synthesis of spirolactams as conformationally restricted pseudopeptides. These compounds, including tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate derivatives, are synthesized for use in peptide synthesis as constrained surrogates for dipeptides like Pro-Leu and Gly-Leu. Conformational analysis of these compounds through NMR experiments and molecular modeling calculations has shown that they can mimic gamma-turn/distorted type II beta-turn structures, making them valuable for the development of peptide-based therapeutics (Fernandez et al., 2002).
Crystallographic Analysis and Stereochemistry
Further research into the relative configuration of diazaspirodecanes, including tert-butyl substituted derivatives, has been conducted through comprehensive spectroscopic characterization using NMR. These studies provide insights into the stereochemistry of spirocyclic compounds, highlighting the importance of substituents and their configurations in determining molecular properties. Such investigations are crucial for understanding the structural basis of molecular interactions and reactivity, paving the way for the design of novel compounds with desired biological or chemical properties (Guerrero-Alvarez et al., 2004).
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
properties
IUPAC Name |
tert-butyl 6,8-dioxo-2,9-diazaspiro[4.5]decane-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-12(2,3)19-11(18)15-5-4-13(8-15)7-14-10(17)6-9(13)16/h4-8H2,1-3H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCRPJXQMHUCTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CNC(=O)CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate |
Synthesis routes and methods
Procedure details
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